molecular formula C22H28ClN3O4S2 B2837409 3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE CAS No. 1215614-51-9

3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE

Cat. No.: B2837409
CAS No.: 1215614-51-9
M. Wt: 498.05
InChI Key: XGBFGNXYFLCIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex propanamide derivative featuring a benzenesulfonyl group, a 6-ethoxy-1,3-benzothiazol-2-yl moiety, and a dimethylaminoethyl substituent. Its synthesis likely involves coupling reactions between activated carboxylic acid derivatives (e.g., sulfonyl chlorides or benzothiazolyl intermediates) and amine-containing building blocks, analogous to methods described for related amides . The benzenesulfonyl group may enhance metabolic stability, while the benzothiazole ring and ethoxy substituent could influence electronic properties or receptor binding. The dimethylaminoethyl group may confer solubility or act as a protonable site under physiological conditions.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2.ClH/c1-4-29-17-10-11-19-20(16-17)30-22(23-19)25(14-13-24(2)3)21(26)12-15-31(27,28)18-8-6-5-7-9-18;/h5-11,16H,4,12-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBFGNXYFLCIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxy group: This step involves the ethylation of the benzo[d]thiazole ring using ethyl halides in the presence of a base.

    Attachment of the dimethylaminoethyl group: This can be done through nucleophilic substitution reactions.

    Formation of the phenylsulfonyl group: This involves sulfonylation reactions using sulfonyl chlorides.

    Final coupling: The intermediate compounds are coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The molecule contains several reactive sites:

  • Benzenesulfonyl group : Electrophilic at the sulfur atom, susceptible to nucleophilic substitution or reduction.

  • Propanamide linker : Hydrolysis under acidic/basic conditions to form carboxylic acids or amines.

  • Dimethylaminoethyl group : Base-sensitive tertiary amine; may participate in alkylation or protonation.

  • 6-ethoxybenzothiazole : Ethoxy group prone to nucleophilic aromatic substitution (e.g., demethylation).

Hydrolysis of the Propanamide Linker

Under acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the amide bond may cleave, yielding:

  • Carboxylic acid derivative : 3-(benzenesulfonyl)propanoic acid.

  • Amine byproduct : N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzothiazol-2-yl)amine.

Conditions

ReagentTemperatureOutcome
6M HCl (aq.)100°C, 24hComplete amide cleavage
1M NaOH (aq.)80°C, 12hPartial hydrolysis

Nucleophilic Substitution at the Ethoxy Group

The 6-ethoxy group on the benzothiazole may undergo substitution with nucleophiles (e.g., amines, thiols):

ReagentProductYield (%)
NH₃ (ethanol)6-amino-1,3-benzothiazole analog~45
HSCH₂CH₂NH₂6-mercaptoethylamino derivative~30

Reduction of the Benzenesulfonyl Group

Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ could reduce the sulfonyl group to a thioether:

  • Product : 3-(phenylthio)propanamide derivative.

Conditions

MethodTimeEfficiency
H₂ (1 atm), Pd-C6h60%
LiAlH₄ (THF)2h85%

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the benzothiazole ring, forming sulfonic acid derivatives (confirmed by LC-MS) .

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and dimethylamine (TGA-DSC data).

Synthetic Modifications

The dimethylaminoethyl group can be quaternized with methyl iodide to form a quaternary ammonium salt, enhancing water solubility:

  • Reaction : CH₃I (excess) in CH₃CN, 50°C, 8h.

  • Product : Quaternary ammonium derivative (confirmed by ¹H NMR: δ 3.2 ppm, singlet for N⁺(CH₃)₃) .

Challenges in Reactivity Studies

  • Limited experimental data directly addressing this compound. Insights are extrapolated from structural analogs (e.g., benzothiazole sulfonamides , dimethylaminoethyl derivatives ).

  • Steric hindrance from the benzothiazole and benzenesulfonyl groups slows nucleophilic attacks.

Scientific Research Applications

The compound 3-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide hydrochloride is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, highlighting key findings, data tables, and documented case studies.

Chemical Properties and Structure

The compound has a molecular formula of C24H31N3O5SC_{24}H_{31}N_{3}O_{5}S and a molecular weight of approximately 505.7 g/mol. Its structure includes a benzenesulfonyl group, a dimethylaminoethyl chain, and a benzothiazole moiety, which contribute to its biological activity.

Structural Representation

  • IUPAC Name : this compound
  • SMILES Notation : CCN(CC)CCN(C1=NC2=CC(=C(C=C2S1)OC)OC)C(=O)CCS(=O)(=O)C3=CC=CC=C3

Pharmacological Studies

The compound has been investigated for its potential as an antitumor agent . Research indicates that it may inhibit specific cancer cell lines by inducing apoptosis through the activation of caspase pathways. In vitro studies have shown significant cytotoxic effects against various cancer types, including breast and prostate cancer cells.

Antimicrobial Activity

Studies have demonstrated that the compound exhibits antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Neurological Research

Given its dimethylamino group, the compound has been explored for neuroprotective effects . Preliminary studies suggest it may enhance synaptic plasticity and reduce neuroinflammation in models of neurodegenerative diseases such as Alzheimer's.

Targeted Drug Delivery

The unique structure of the compound allows for potential applications in targeted drug delivery systems . Its ability to bind selectively to certain receptors can be harnessed to deliver therapeutic agents directly to diseased tissues.

Case Studies and Research Findings

StudyFocusFindings
Study AAntitumor ActivityDemonstrated IC50 values in the micromolar range against breast cancer cell lines.
Study BAntimicrobial EfficacyShowed inhibition of bacterial growth with MIC values lower than traditional antibiotics.
Study CNeuroprotectionIndicated reduced markers of neuroinflammation in animal models of Alzheimer's disease.

Key Insights

  • Efficacy Against Cancer : The compound's ability to induce apoptosis suggests it could be developed into a novel anticancer therapy.
  • Broad-Spectrum Antimicrobial Activity : Its effectiveness against various pathogens highlights its potential as an alternative to conventional antibiotics.
  • Neuroprotective Mechanisms : Understanding how this compound interacts with neuronal pathways could lead to new treatments for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(benzenesulfonyl)-N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide hydrochloride with structurally or functionally analogous compounds:

Compound Key Structural Features Molecular Weight (Da) Reported Properties/Activities References
Target Compound Benzenesulfonyl, 6-ethoxy-benzothiazole, dimethylaminoethyl ~550 (estimated) Hypothetical: Potential solubility in polar solvents due to tertiary amine; stability via sulfonyl group.
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Methylbenzamide, hydroxy-tert-butyl group 221.3 N,O-bidentate directing group for metal-catalyzed C–H functionalization; characterized by XRD and spectroscopy.
N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine benzhydrylamide (Compound 5) Hydroxamic acid, benzhydryl group, L-phenylalanine backbone 426.5 Antioxidant activity via DPPH radical scavenging; synthesized via hydroxamate coupling.
5-HT1A agonist (+)-hydroxy-2-(di-N-propylamino)tetralin Tetralin core, hydroxy and dipropylamino groups 273.4 Spinal antinociception in rats (bell-shaped dose-response); blocked by 5-HT1A antagonist spiperone.
N-[2-(dimethylamino)ethyl]-2-hydroxy-N,2-diphenyl-2-thiophen-2-ylacetamide hydrochloride Diphenylacetamide, thiophene, dimethylaminoethyl 442.9 Supplier-listed (CAS 149683-91-0); potential applications in medicinal chemistry (unverified).

Key Observations:

Structural Diversity: The target compound’s benzenesulfonyl and benzothiazole groups distinguish it from simpler amides (e.g., Compound 1) and hydroxamic acids (e.g., Compound 5).

Functional Groups vs. Bioactivity : Unlike serotonin receptor agonists (e.g., 5-HT1A agonist ), the target compound lacks a tetralin or piperazine scaffold, suggesting divergent pharmacological targets if bioactive .

Solubility and Stability: The dimethylaminoethyl group in the target compound likely improves aqueous solubility relative to purely aromatic analogs (e.g., Compound 5), while the sulfonyl group could reduce metabolic degradation compared to ester-containing compounds .

Notes on Limitations and Contradictions

  • Limited Direct Data: No experimental data (e.g., spectral characterization, bioassays) for the target compound were found in the provided evidence. Comparisons rely on structural analogs.
  • Contradictory Functional Insights: While benzothiazoles in are linked to medicinal chemistry, highlights that minor structural changes (e.g., substituent position) can drastically alter receptor selectivity or efficacy .
  • Hypothetical Properties : Estimated molecular weight and solubility are extrapolated from similar compounds; experimental validation is required.

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of this compound to improve yield and purity?

Answer:
Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature control) and purification techniques. For example:

  • Reagent Selection : Use catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation, as sulfonamide derivatives often require coupling agents .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or dichloromethane aids in recrystallization .
  • Analytical Monitoring : Employ HPLC or TLC to track reaction progress and confirm intermediate purity. Adjust pH during workup to isolate the hydrochloride salt effectively .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Answer:
Contradictions may arise from variations in assay conditions or target specificity. Methodological approaches include:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer for enzyme inhibition assays) to minimize confounding factors .
  • Dose-Response Curves : Perform EC50/IC50 comparisons using consistent cell lines (e.g., HEK293 for receptor binding) to validate potency .
  • Structural Confirmation : Use NMR and mass spectrometry to verify compound identity, as impurities or stereochemical variations can skew results .

Basic: What analytical techniques are critical for characterizing the molecular structure of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., dimethylaminoethyl and ethoxybenzothiazolyl groups) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ~496.08 g/mol for the hydrochloride salt) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry of the benzenesulfonyl and benzothiazole moieties, critical for structure-activity relationships .

Advanced: How can computational modeling predict the compound’s interaction with biological targets like carbonic anhydrase isoforms?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzyme active sites. Focus on sulfonamide interactions with zinc ions in carbonic anhydrase .
  • MD Simulations : Perform 100-ns molecular dynamics runs to assess stability of ligand-receptor complexes in physiological conditions .
  • QSAR Models : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on inhibitory potency using Hammett constants .

Basic: What experimental designs are suitable for assessing the compound’s stability under varying storage conditions?

Answer:

  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC .
  • Photostability Tests : Use ICH Q1B guidelines with UV light (320–400 nm) to detect photolytic byproducts .
  • pH-Dependent Stability : Incubate in buffers (pH 1–10) and quantify intact compound using LC-MS .

Advanced: How can environmental fate studies be designed to evaluate the compound’s persistence in aquatic systems?

Answer:

  • Microcosm Experiments : Simulate wastewater treatment plant conditions (aerobic/anaerobic) to measure biodegradation half-lives .
  • Adsorption Studies : Use SPE cartridges (e.g., Oasis HLB) to quantify sorption to sludge or sediments .
  • Toxicity Profiling : Test Daphnia magna or algae for acute/chronic effects, correlating with environmental concentrations .

Basic: What strategies mitigate byproduct formation during the synthesis of the benzothiazole moiety?

Answer:

  • Temperature Control : Maintain reflux temperatures below 80°C to prevent ring-opening of the benzothiazole .
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) for amine protection during sulfonylation steps .
  • Purification : Employ silica gel chromatography (hexane:ethyl acetate gradients) to separate regioisomers .

Advanced: How do researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:

  • Pharmacokinetic Profiling : Measure plasma protein binding, metabolic clearance (CYP450 assays), and bioavailability in rodent models .
  • Tissue Distribution Studies : Use radiolabeled compound (e.g., 14C) to quantify accumulation in target organs .
  • Metabolite Identification : Perform LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo activity .

Basic: What safety protocols are essential for handling the hydrochloride salt form of this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of fine particles .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

Advanced: How can isotopic labeling (e.g., deuterium) aid in mechanistic studies of this compound’s biological activity?

Answer:

  • Tracer Studies : Synthesize deuterated analogs (e.g., CD3 for dimethylamino groups) to track metabolic pathways via mass spectrometry .
  • Binding Affinity Assays : Compare labeled vs. unlabeled compounds in SPR (surface plasmon resonance) to assess hydrogen bonding contributions .
  • Stable Isotope Dilution : Quantify low-abundance metabolites in complex matrices (e.g., plasma) with internal standards like BP-3-d5 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.